3-(4-(Benzyloxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Benzyloxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 4-ethylbenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and ethylbenzylidene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(Benzyloxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to the desired biological outcome.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide
- N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-(Benzyloxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(4-(Benzyloxy)phenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both benzyloxy and ethylbenzylidene groups, which confer specific chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
302918-64-5 |
---|---|
Molecular Formula |
C26H24N4O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-2-19-8-10-20(11-9-19)17-27-30-26(31)25-16-24(28-29-25)22-12-14-23(15-13-22)32-18-21-6-4-3-5-7-21/h3-17H,2,18H2,1H3,(H,28,29)(H,30,31)/b27-17+ |
InChI Key |
MYXRJXMYSDVPGA-WPWMEQJKSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.